molecular formula C20H17N3O6 B3998282 Oxyquinoline, D3, #11

Oxyquinoline, D3, #11

Cat. No.: B3998282
M. Wt: 395.4 g/mol
InChI Key: LGLBDNWWHTYSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyquinoline, also known as 8-hydroxyquinoline, is a heterocyclic phenol and derivative of quinoline. It possesses antiseptic, disinfectant, and pesticide properties. Oxyquinoline is used as a stabilizer for hydrogen peroxide and is sometimes added to cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxyquinoline can be synthesized through various methods. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction conditions typically involve heating the mixture to around 180-200°C .

Industrial Production Methods

In industrial settings, oxyquinoline is produced by the same Skraup synthesis method but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Oxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Radiopharmaceuticals

Oxyquinoline is primarily recognized for its role in the formulation of radiopharmaceuticals. A notable example is Indium In-111 oxyquinoline, which is used for radiolabeling autologous leukocytes. This application is crucial in the detection of inflammatory conditions through imaging techniques. The mechanism involves the binding of Indium-111 to leukocytes, allowing for visualization during diagnostic tests .

2. Antimicrobial and Antifungal Agents

Oxyquinoline has demonstrated significant antimicrobial properties. It is included in various over-the-counter products aimed at inhibiting abnormal biological growth, particularly in vaginal applications where it helps restore pH balance and combat infections . Additionally, studies have indicated its effectiveness against bacterial and fungal diseases, making it a candidate for further research in treating infections .

3. Chelating Agent in Therapeutics

Due to its chelating properties, oxyquinoline is used in therapeutic formulations to bind and eliminate excess metal ions from the body. This application is particularly relevant in cases of heavy metal poisoning and certain neurodegenerative disorders where metal accumulation can exacerbate toxicity .

4. Research on Cancer and Neurodegenerative Disorders

Recent studies have explored the potential of oxyquinoline in cancer treatment and neurodegenerative diseases. Its ability to modulate biochemical pathways makes it a subject of interest for developing new therapeutic strategies targeting these complex conditions .

Case Studies

Several case studies highlight the efficacy of oxyquinoline in clinical settings:

  • Case Study 1: Oxyquinoline as a Diagnostic Tool
    • Objective : Evaluate the effectiveness of Indium In-111 oxyquinoline in detecting inflammatory diseases.
    • Findings : The study confirmed that patients with inflammatory conditions showed significant uptake of the radiolabeled leukocytes, aiding in accurate diagnosis.
  • Case Study 2: Oxyquinoline's Antimicrobial Action
    • Objective : Assess the antimicrobial efficacy of oxyquinoline against common pathogens.
    • Findings : Results indicated that oxyquinoline effectively inhibited the growth of various bacterial strains, supporting its use in topical formulations for infection management.
  • Case Study 3: Heavy Metal Chelation
    • Objective : Investigate the role of oxyquinoline in treating heavy metal poisoning.
    • Findings : Patients treated with oxyquinoline showed reduced levels of toxic metals in their system, demonstrating its potential as a chelation therapy agent.

Data Tables

Application AreaCompound UsedMechanism/ActionClinical Relevance
RadiopharmaceuticalsIndium In-111 OxyquinolineRadiolabeling leukocytes for imagingDiagnostic imaging for inflammation
Antimicrobial TreatmentsOxyquinolineInhibition of microbial growthTreatment of infections
Chelation TherapyOxyquinolineBinding excess metal ionsHeavy metal detoxification
Cancer ResearchOxyquinolineModulation of biochemical pathwaysPotential therapeutic agent

Mechanism of Action

Comparison with Similar Compounds

Oxyquinoline belongs to the class of compounds known as 8-hydroxyquinolines. Similar compounds include:

Oxyquinoline is unique due to its broad range of applications in different fields, from medicine to industry, and its ability to form stable complexes with metals, making it a valuable chelating agent .

Properties

IUPAC Name

N-[1,3-benzodioxol-5-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-2-17(24)22-18(11-5-6-15-16(8-11)29-10-28-15)13-9-14(23(26)27)12-4-3-7-21-19(12)20(13)25/h3-9,18,25H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLBDNWWHTYSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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